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Abstract

Buloxibutid (C21) is a first-in-class, orally available, selective agonist of the Angiotensin Il
Type 2 Receptor (AT2R). Emerging preclinical and clinical data underscore its potential as a
disease-modifying therapy for fibrotic conditions, most notably Idiopathic Pulmonary Fibrosis
(IPF). This technical guide provides an in-depth exploration of the anti-fibrotic properties of
Buloxibutid, detailing its mechanism of action, summarizing key experimental data, and
outlining the methodologies employed in pivotal studies. The document is intended to serve as
a comprehensive resource for researchers, scientists, and professionals in the field of drug
development who are investigating novel therapeutic strategies for fibrotic diseases.

Introduction: The Challenge of Fibrosis and the Role
of the Renin-Angiotensin System

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the
excessive accumulation of extracellular matrix, leading to tissue scarring and organ
dysfunction. The renin-angiotensin system (RAS) is a critical regulator of fibrosis. While the
Angiotensin Il Type 1 Receptor (AT1R) is known to mediate pro-fibrotic effects, the Angiotensin
Il Type 2 Receptor (AT2R) is recognized for its counter-regulatory, anti-fibrotic, and tissue-
protective functions.[1] Buloxibutid (C21) harnesses the therapeutic potential of the AT2R,
offering a novel approach to combat fibrosis.
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Mechanism of Action of Buloxibutid (C21)

Buloxibutid is a potent and selective agonist for the AT2R.[2] Its anti-fibrotic effects are
primarily mediated through its action on alveolar epithelial type 2 cells (AEC2s), which are
crucial for alveolar repair and integrity.[3][4]

The proposed mechanism of action involves:
o Activation of AT2R on AEC2s: This leads to improved cell viability and function.[3]

o Downregulation of Pro-fibrotic Signaling: Buloxibutid has been shown to decrease
downstream pro-fibrotic signaling, including the reduction of Transforming Growth Factor-
beta 1 (TGF-31), a key cytokine in fibrosis.

« Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Preclinical studies indicate that
Buloxibutid reduces the expression of transcription factors involved in EMT, a process
where epithelial cells acquire a mesenchymal phenotype, contributing to fibrosis.

e Resolution of Existing Fibrosis: Buloxibutid promotes the resolution of fibrotic tissue by
upregulating collagenase matrix metalloproteinases (MMPs), such as MMP-13.

» Restoration of Alveolar Integrity: By stimulating AEC2s, Buloxibutid enhances the secretion
of surfactant proteins, which are vital for maintaining alveolar stability.

The activation of AT2R by Buloxibutid is thought to interfere with kinase-driven pro-fibrotic
signaling pathways, such as the MAPK/ERK pathway, through the activation of protein tyrosine
phosphatases like SHP-1. This leads to the dephosphorylation and inactivation of key signaling
molecules involved in cell proliferation and matrix production.

Signaling Pathway of Buloxibutid (C21)
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Caption: Buloxibutid (C21) signaling pathway in anti-fibrosis.

Preclinical Evidence of Anti-Fibrotic Activity

A substantial body of preclinical evidence supports the anti-fibrotic effects of Buloxibutid. Key
findings from studies using human precision-cut lung slices (hPCLS), primary human alveolar
epithelial type 2 (AEC2) cells, and co-culture systems are summarized below.

Quantitative Data from Preclinical Studies
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Experimental
Model

Parameter
Measured

Treatment

Result

Human Precision-Cut
Lung Slices (hPCLS)
from IPF Patients

TGF-B1 Protein

Levels

Buloxibutid (0.01 uM)

-44% reduction vs.

vehicle

Buloxibutid (0.1 pM)

-61% reduction vs.

vehicle

Buloxibutid (1 uM)

-61% reduction vs.

vehicle

Collagen-1al Protein

Levels

Buloxibutid (1 uM)

Significant reduction

vs. vehicle

Surfactant Protein B
(SP-B) Expression

Buloxibutid (1 uM)

+70% increase vs.

control

Surfactant Protein C
(SP-C) Expression

Buloxibutid (1 puM)

+120% increase vs.

control

Primary Human
Alveolar Epithelial
Type 2 (AEC2) Cells

Epithelial-to-
Mesenchymal
Transition (EMT)
Transcription Factors
(SNAIL1, SNAIL2)

Buloxibutid (0.1 uM, 1
HM)

Dose-dependent

downregulation

PRO-C3 (Type llI

Human Lung ) o Potent, dose-
] Collagen Formation Buloxibutid o

Fibroblast Assay ) dependent inhibition
Biomarker)

Human Airway

o a-Smooth Muscle
Epithelial Cell + ) o Dose-dependent
_ Actin (aSMA) Buloxibutid o

Myofibroblast Co- ) inhibition
Expression

culture

N-cadherin o Dose-dependent

) Buloxibutid o
Expression inhibition

Experimental Protocols
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Tissue Source: Lung tissue is obtained from IPF patients undergoing lung transplantation,
with appropriate ethical approval and patient consent.

PCLS Preparation: The lung tissue is inflated with a low-melting-point agarose solution to
maintain alveolar structure. Cylindrical cores are then prepared and sliced into thin sections
(typically 300-500 um) using a vibratome or a Krumdieck tissue slicer.

Culture Conditions: The hPCLS are cultured in a suitable medium (e.g., DMEM)
supplemented with fetal bovine serum (FBS) and antibiotics, typically at 37°C in a humidified
atmosphere with 5% CO2.

Treatment: Buloxibutid or vehicle is added to the culture medium at the desired
concentrations. The medium is replaced at regular intervals.

Endpoint Analysis:

o Protein Quantification (TGF-B1, Collagen): Culture supernatants or tissue lysates are
collected. The concentrations of TGF-1 and collagen are quantified using specific
Enzyme-Linked Immunosorbent Assays (ELISAS).

o Gene Expression Analysis (Surfactant Proteins): RNA is extracted from the hPCLS, and
guantitative real-time polymerase chain reaction (QRT-PCR) is performed to measure the
expression levels of surfactant protein genes.

Cell Isolation: Primary human AEC2s are isolated from normal lung tissue obtained from
surgical resections. The tissue is minced and subjected to enzymatic digestion (e.g., with
dispase, elastase, and DNase). The resulting cell suspension is filtered and purified using
density gradient centrifugation and magnetic-activated cell sorting (MACS) with antibodies
against specific AEC2 surface markers (e.g., EpCAM).

Cell Culture: Isolated AEC2s are cultured on coated plates (e.g., with Matrigel or collagen) in
a specialized medium (e.g., SAGM) to maintain their phenotype.

Treatment: Once the cells have adhered and formed a confluent monolayer, they are treated
with different concentrations of Buloxibutid or vehicle.
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» Endpoint Analysis (EMT Markers): After the treatment period, RNA is extracted from the
cells. The expression of EMT-related transcription factors (e.g., SNAIL1, SNAIL2) is
quantified by gRT-PCR.

o Cell Culture Setup: A transwell co-culture system is established. Primary human lung
fibroblasts are seeded in the bottom chamber of a culture plate. Primary human airway
epithelial cells are seeded on a microporous membrane insert, which is then placed in the
same well as the fibroblasts, allowing for paracrine signaling between the two cell types.

o Myofibroblast Differentiation: To induce a fibrotic phenotype, the co-cultures can be
stimulated with TGF-{31.

e Treatment: Buloxibutid is added to the culture medium at various concentrations.

o Endpoint Analysis (Myofibroblast Markers): The fibroblasts in the bottom chamber are
analyzed for the expression of myofibroblast markers. This can be done through:

o Immunofluorescence Staining: Cells are fixed and stained with antibodies against a-
smooth muscle actin (aSMA) and N-cadherin, followed by imaging with a fluorescence
microscope.

o Western Blotting: Protein lysates from the fibroblasts are analyzed for the levels of aSMA
and N-cadherin.

Experimental Workflow Diagram
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Caption: Workflow for preclinical evaluation of Buloxibutid.

Clinical Development and Future Directions

Buloxibutid has undergone clinical evaluation for the treatment of IPF.

Phase 2a AIR Trial

The AIR trial was a Phase 2a, multi-center, open-label, single-arm study designed to assess
the safety and efficacy of Buloxibutid in patients with IPF.
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Trial Detail Description

A Phase 2, Multi-Centre, Open-Label, Single-
Arm Trial Investigating the Safety, Efficacy and

Official Title o . . .
Pharmacokinetics of C21 in Subjects With
Idiopathic Pulmonary Fibrosis
ClinicalTrials.gov ID NCT04533022

] ] Treatment-naive patients with centrally
Patient Population ]
confirmed IPF

Intervention Buloxibutid 100 mg orally twice daily

Duration 36 weeks

Primary Efficacy Endpoint Change in Forced Vital Capacity (FVC)
Key Findings:

o At 36 weeks, treatment with Buloxibutid resulted in an increase in FVC from baseline. In an
analysis of observed cases, FVC increased by an average of 216 mL. This is in contrast to
the expected decline in untreated patients.

o Biomarker analysis showed a reduction in plasma TGF-31 levels and an increase in plasma
MMP-13 levels, consistent with the proposed mechanism of action.

o Buloxibutid was generally well-tolerated.

Phase 2b ASPIRE Trial

Building on the positive results of the AIR trial, the Phase 2b ASPIRE trial is currently
underway. This is a global, randomized, double-blind, placebo-controlled study to further
evaluate the efficacy and safety of Buloxibutid in IPF patients.
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Trial Detail Description

A Trial to Evaluate Efficacy and Safety of
Official Title Buloxibutid in People With Idiopathic Pulmonary
Fibrosis (ASPIRE)

ClinicalTrials.gov ID NCT06588686

] Randomized, double-blind, placebo-controlled,
Study Design ]
parallel-group, multicenter

) ] IPF patients, either on stable licensed IPF
Patient Population
therapy or untreated

Intervention Arms Buloxibutid (two dose levels) or placebo
Duration 52 weeks
Primary Endpoint Change in FVC

Conclusion

Buloxibutid (C21) represents a promising novel therapeutic agent for the treatment of fibrotic
diseases, particularly IPF. Its uniqgue mechanism of action, centered on the activation of the
protective AT2R, addresses key pathological processes in fibrosis, including the dysfunction of
alveolar epithelial cells, excessive pro-fibrotic signaling, and matrix deposition. The robust
preclinical data, coupled with the encouraging results from the Phase 2a clinical trial, provide a
strong rationale for its continued development. The ongoing Phase 2b ASPIRE trial will be
instrumental in further defining the clinical utility of Buloxibutid as a potential new standard of
care for patients with IPF. This technical guide provides a solid foundation for understanding
the scientific basis of Buloxibutid's anti-fibrotic properties and its potential to address a
significant unmet medical need.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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